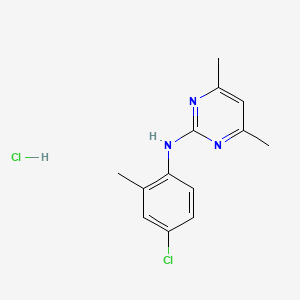![molecular formula C20H23NO3 B4173877 2-oxo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-2H-chromene-3-carboxamide](/img/structure/B4173877.png)
2-oxo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-2H-chromene-3-carboxamide
説明
2-oxo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as "TMCH" and is a derivative of chromene, a naturally occurring compound found in many plants. TMCH has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of TMCH is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that TMCH may inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This could lead to a reduction in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
TMCH has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, studies have also suggested that TMCH may have neuroprotective effects. This is thought to be due to its ability to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
実験室実験の利点と制限
One advantage of using TMCH in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation is that TMCH is a relatively new compound, and there is still much to be learned about its properties and potential applications.
将来の方向性
There are many potential future directions for research on TMCH. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that TMCH may have neuroprotective effects, which could make it a promising candidate for the development of new drugs for these conditions.
Another potential future direction is the development of new anti-cancer drugs based on TMCH. Studies have shown that TMCH can induce apoptosis in cancer cells and inhibit their growth and proliferation, making it a promising candidate for the development of new cancer therapies.
In conclusion, TMCH is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the development of new drugs for a range of conditions. However, further research is needed to fully understand its properties and potential applications.
科学的研究の応用
TMCH has been extensively studied for its potential therapeutic applications. One area of research has been its anti-inflammatory effects. Studies have shown that TMCH can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes TMCH a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been TMCH's anti-cancer effects. Studies have shown that TMCH can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. This makes TMCH a potential candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
2-oxo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-19(2)13-8-9-20(19,3)16(11-13)21-17(22)14-10-12-6-4-5-7-15(12)24-18(14)23/h4-7,10,13,16H,8-9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCIILBXDHTKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173804.png)
![3,6-dichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4173813.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-furamide](/img/structure/B4173821.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4173824.png)
![methyl 1-[(4-methylphenyl)sulfonyl]-2-piperidinecarboxylate](/img/structure/B4173832.png)

![2-[(4-fluorophenyl)sulfonyl]-N-(2-isopropyl-6-methylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4173847.png)
![1-[(4-bromophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4173850.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4173854.png)
![isopropyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4173875.png)
![9-(4-butoxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4173876.png)
![3'-benzoyl-1'-methyl-4'-phenylspiro[indole-3,2'-pyrrolidin]-2(1H)-one](/img/structure/B4173878.png)
